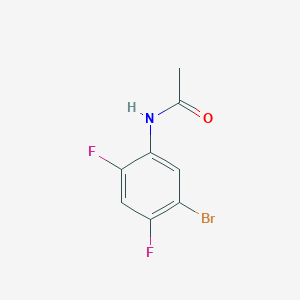

N-(5-bromo-2,4-difluoro-phenyl)acetamide

Description

Contextualization within Halogenated Acetamides Research

Halogenated compounds, particularly those containing fluorine and bromine, play a crucial role in modern medicinal chemistry and materials science. The inclusion of halogen atoms in a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. tutorchase.comresearchgate.net This makes halogenated acetamides, as a class, a significant area of research.

The acetamide (B32628) group itself is a common feature in many biologically active compounds and serves as a key structural motif. nih.gov The combination of halogens and an acetamide group on a phenyl ring, as seen in N-(5-bromo-2,4-difluoro-phenyl)acetamide, provides a scaffold that is frequently explored in the development of new pharmaceuticals. nih.gov Research into halogenated acetamides often focuses on how the type, number, and position of halogen substituents influence molecular conformation, intermolecular interactions in the solid state, and ultimately, the biological activity of the resulting compounds. researchgate.netnih.gov The specific arrangement of a bromo and two fluoro substituents on the phenyl ring of this molecule offers a unique electronic and steric profile for further chemical modification.

Academic Significance in Organic Synthesis and Molecular Design

The primary academic significance of this compound lies in its utility as a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the bromo group, the activated aromatic ring, and the acetamide moiety—allows for a variety of chemical transformations.

In the realm of molecular design, this compound serves as a valuable building block. The bromo substituent is particularly useful as it can be readily converted into other functional groups through reactions such as cross-coupling, which are fundamental in constructing more complex molecular architectures. researchgate.net The fluorine atoms contribute to the molecule's properties by enhancing metabolic stability and influencing its binding capabilities, a desirable trait in drug design. tutorchase.com

While specific, extensive studies focusing solely on this compound are not widely detailed in publicly accessible literature, its structural motifs are present in compounds investigated in various patents related to pharmaceutical development. This suggests its role as a precursor or intermediate in the synthesis of larger, more complex molecules with potential therapeutic applications. For instance, similar halogenated phenylacetamide structures are often key components in the synthesis of enzyme inhibitors or receptor antagonists. nih.govepo.org The strategic placement of the bromine and fluorine atoms makes it a well-suited starting material for creating libraries of compounds for screening in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-2-5(9)6(10)3-7(8)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWULFIANJXYETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Bromo 2,4 Difluoro Phenyl Acetamide Derivatives

Classical Acylation Routes

The most direct and established method for synthesizing N-(5-bromo-2,4-difluoro-phenyl)acetamide is through the acylation of its parent aniline (B41778), 5-bromo-2,4-difluoroaniline (B1273227). This approach relies on the formation of a stable amide bond, a cornerstone reaction in organic synthesis.

The formation of the amide bond in this compound is typically achieved by reacting 5-bromo-2,4-difluoroaniline with an acetylating agent. This nucleophilic acyl substitution reaction involves the attack of the amine group of the aniline on the electrophilic carbonyl carbon of the acetyl source.

A common laboratory procedure involves dissolving the aniline in a suitable solvent and adding the acetylating agent, often in the presence of a base to neutralize the acidic byproduct. libretexts.org For instance, the acetylation of aniline can be performed in water with acetic anhydride (B1165640), using sodium acetate (B1210297) as a base to buffer the reaction mixture and facilitate the precipitation of the acetanilide (B955) product. libretexts.org A similar strategy is applicable to substituted anilines like 4-bromoaniline, which can be acylated by refluxing in acetic acid. researchgate.net The general transformation is a robust and widely used method for protecting amine groups or synthesizing acetamide (B32628) compounds. libretexts.orgnih.gov

The specific synthesis of this compound from 5-bromo-2,4-difluoroaniline requires careful selection of reagents and optimization of reaction conditions to ensure high yield and purity. The choice of acetylating agent is critical. Acetic anhydride is a highly effective and common reagent for this purpose. Alternatively, acetyl chloride can be used, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrogen chloride (HCl) generated during the reaction.

The reaction conditions are generally mild. The process can often be carried out at room temperature or with gentle heating to drive the reaction to completion. The choice of solvent depends on the solubility of the starting aniline and the reagents used, with dichloromethane, chloroform, or acetic acid being common options. researchgate.netnih.gov

Table 1: Typical Reagents and Conditions for Aniline Acylation

| Aniline Substrate | Acetylating Agent | Base/Additive | Solvent | Temperature |

|---|---|---|---|---|

| Aniline | Acetic anhydride | Sodium acetate | Water/HCl | 0°C to Room Temp |

| 4-Bromoaniline | Acetic acid | None | Acetic acid | Reflux |

| 3,4-Difluoroaniline | 4-Bromophenylacetic acid | EDCI / Triethylamine | Dichloromethane | 0°C to Room Temp |

Data compiled from various sources describing general acylation procedures. libretexts.orgresearchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl-aryl bond formation. nih.gov Although direct arylation of this compound is not extensively detailed in the provided search results, the principles can be inferred from similar transformations. In reactions such as the Suzuki coupling, the bromo-substituted acetamide would react with an aryl boronic acid in the presence of a palladium catalyst and a base.

The efficacy of these reactions often depends on the choice of ligand coordinated to the palladium center. Sterically demanding and electron-rich phosphine (B1218219) ligands are known to facilitate the coupling of aryl chlorides and bromides. thieme-connect.de For instance, palladium complexes with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or Q-phos are effective for the α-arylation of aldehydes with bromoarenes, highlighting the utility of such catalytic systems. nih.gov

Table 2: Representative Catalytic Systems for Palladium-Catalyzed Arylation of Aryl Halides

| Reaction Type | Palladium Source | Ligand | Base | Coupling Partner |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ | Buchwald-type phosphines | K₃PO₄, Cs₂CO₃ | Aryl boronic acid |

| Heck Coupling | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | Alkene |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos, BINAP | NaOt-Bu, K₃PO₄ | Amine, Amide |

This table represents common conditions for palladium-catalyzed reactions involving aryl halides.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a complementary approach to palladium-based methods for C-C and C-heteroatom bond formation. researchgate.net Recent advancements have demonstrated the utility of copper catalysis in the arylation of compounds structurally related to this compound.

A notable methodology involves the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides with various aryl precursors, including aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. nih.govresearchgate.net This reaction proceeds efficiently, is insensitive to the electronic properties of the aryl groups, and is applicable to a wide range of secondary and tertiary amides. nih.govresearchgate.net The reactions, which can be scaled up to gram quantities, demonstrate excellent efficiency and yield diverse aromatic amides. nih.gov Although the bromine is on the acetamide group rather than the phenyl ring in these examples, the underlying principles of copper-catalyzed activation and coupling are relevant for the derivatization of brominated aromatic amides.

Table 3: Conditions for Copper-Catalyzed Arylation of Bromo-Difluoro-Acetamides with Aryl Boronic Acids

| Catalyst / Additives | Aryl Boronic Acid | Solvent | Yield |

|---|---|---|---|

| CuBr₂, L1, KF, MgCl₂ | 4-(Trifluoromethyl)phenylboronic acid | Hexafluoropropanol | 87% |

| CuBr₂, L1, KF, MgCl₂ | 3-Methylphenylboronic acid | Hexafluoropropanol | 88% |

| CuBr₂, L1, KF, MgCl₂ | 3-Methoxyphenylboronic acid | Hexafluoropropanol | 91% |

Data adapted from a study on the synthesis of aromatic amides from 2-bromo-2,2-difluoroacetamides. mdpi.com

The Sonogashira coupling is a highly effective method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. nih.gov This reaction can be used to derivatize this compound by introducing an alkyne moiety at the C5 position of the phenyl ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov

Recent developments have focused on creating milder and more versatile Sonogashira protocols, including copper-free conditions. nih.gov Air-stable palladium precatalysts have been developed that facilitate the reaction at room temperature, even with challenging substrates like 2-bromoanilines. nih.gov The reaction tolerates a wide range of functional groups on both the aryl halide and the alkyne, making it a valuable tool for library synthesis in medicinal chemistry. nih.gov The introduction of an alkyne provides a versatile functional group that can undergo further transformations, such as cycloadditions or reductions.

Table 4: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N, Piperidine | THF, DMF | Room Temp to 80°C |

| Pd(OAc)₂ / Ligand | CuI | CsOH | H₂O / MeCN | Room Temp |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | Acetonitrile | Room Temp |

Data compiled from various sources describing Sonogashira coupling methodologies. thieme-connect.denih.gov

Alternative Synthetic Approaches and Functional Group Interconversions

Beyond the primary synthesis of the acetamide, several alternative methodologies can be employed to introduce further structural diversity. These methods often involve the strategic manipulation of the core structure or the use of versatile intermediates.

Hydrazinecarbothioamide Intermediates in Acetamide Synthesis

While not a direct route to N-aryl acetamides, hydrazinecarbothioamides serve as versatile precursors in the synthesis of various heterocyclic systems that can be further elaborated. The reaction of hydrazinecarbothioamides with α-bromoacetophenones, for instance, leads to the formation of thiazole, pyrazole, and 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net This highlights the utility of hydrazinecarbothioamide as a scaffold for building complex molecular architectures.

A general approach involves the condensation of an isothiocyanate with hydrazine (B178648) hydrate (B1144303) to form the N-substituted hydrazinecarbothioamide. researchgate.net This intermediate can then undergo cyclization reactions with various electrophiles. For example, reaction with α-haloketones or α-haloesters can yield substituted thiazoles. While this does not directly produce an acetamide, the resulting heterocyclic core can be further functionalized.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N,N-disubstituted hydrazinecarbothioamides | 2-bromoacetophenones | Thiazole, pyrazole, 1,3,4-thiadiazole derivatives | researchgate.net |

| 1-chloro-3-isothiocyanatobenzene | Hydrazine hydrate | N-(3-Chlorophenyl)hydrazinecarbothioamide | researchgate.net |

Nucleophilic Substitution Reactions for Bromine Atom Manipulation

The bromine atom on the phenyl ring of this compound is a key handle for introducing a wide range of functional groups via nucleophilic substitution reactions. The reactivity of this bromine is influenced by the presence of the two fluorine atoms and the acetamido group. In related compounds like 1-bromo-2,4-difluoro-5-nitrobenzene, the bromine is susceptible to nucleophilic attack, serving as a building block for more complex molecules. chemimpex.comsigmaaldrich.com

The reactivity of halogens in nucleophilic aromatic substitution (SNAr) is often dependent on the nature of the activating groups on the aromatic ring. In many cases, fluorine is a better leaving group than bromine in SNAr reactions. However, the specific reaction conditions and the nature of the nucleophile can influence the selectivity of the substitution. For instance, in polyhalogenated aromatic compounds, the position of the halogen relative to activating groups (like a nitro group) significantly directs the site of nucleophilic attack. echemi.comnih.gov This principle can be extended to the manipulation of the bromine atom in this compound, allowing for the introduction of various nucleophiles at the C-5 position.

| Substrate | Nucleophile | Product |

| 1-Bromo-2,4-difluoro-5-nitrobenzene | Various nucleophiles | Substituted 2,4-difluoro-5-nitrobenzene derivatives |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | Dioxin derivative |

Chemo- and Regioselective Transformations in Brominated Acetamide Synthesis

The synthesis and functionalization of brominated acetamides often require careful control of chemo- and regioselectivity, especially in polyfunctionalized molecules. The presence of multiple reactive sites—the bromine atom, the fluorine atoms, the amide group, and the aromatic ring itself—necessitates the use of selective reagents and reaction conditions.

For instance, in the reactions of 5-bromo enones with pyrazoles, a 1,4-conjugated addition was observed instead of the expected nucleophilic substitution of the bromine. rsc.org However, when 5-bromo enaminones were used, nucleophilic substitution of the bromine occurred with high regioselectivity. rsc.org This demonstrates how subtle changes in the substrate can dramatically alter the reaction pathway.

In the context of this compound, selective transformations could involve:

Selective reduction or oxidation: Targeting one functional group while leaving others intact.

Directed metalation: Using the amide group to direct lithiation to an adjacent position on the aromatic ring, followed by quenching with an electrophile.

Cross-coupling reactions: Utilizing the bromine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

The principles of chemo- and regioselectivity are crucial for the late-stage functionalization of complex molecules, allowing for the efficient synthesis of a library of derivatives from a common intermediate. researchgate.net

| Reaction Type | Key Principle | Example Application |

| Conjugate Addition vs. Nucleophilic Substitution | Substrate control (enone vs. enaminone) | Selective functionalization of brominated systems rsc.org |

| Directed Ortho-Metalation | Directing group ability of the amide | Functionalization of the aromatic ring adjacent to the amide |

| Palladium-Catalyzed Cross-Coupling | Reactivity of the C-Br bond | Formation of biaryl or arylamine derivatives |

Advanced Spectroscopic and Structural Elucidation of Brominated Difluorophenyl Acetamides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. In the ¹H NMR spectrum of N-(5-bromo-2,4-difluoro-phenyl)acetamide, the signals corresponding to the aromatic protons and the protons of the acetamido group are observed.

The aromatic region of the spectrum is of particular interest. The proton at the C6 position is influenced by the adjacent fluorine at C4 and the bromine at C5, resulting in a complex multiplet. Similarly, the proton at the C3 position is coupled to the adjacent fluorine at C2 and C4. The amide proton (NH) typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methyl protons of the acetyl group appear as a sharp singlet further upfield.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 | m | - | H-6 |

| ~7.8 | br s | - | NH |

| ~7.2 | m | - | H-3 |

| ~2.2 | s | - | CH₃ |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as s (singlet), br s (broad singlet), and m (multiplet).

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

In the ¹³C NMR spectrum of this compound, distinct signals are expected for the two carbons of the acetamido group and the six carbons of the substituted phenyl ring. The carbons directly bonded to the electronegative fluorine and bromine atoms (C-2, C-4, and C-5) will exhibit characteristic chemical shifts and may show splitting due to carbon-fluorine coupling. The carbonyl carbon of the acetamido group will appear significantly downfield.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O |

| ~158 (dd) | C-2 (¹JCF, ²JCF) |

| ~155 (dd) | C-4 (¹JCF, ²JCF) |

| ~130 | C-6 |

| ~125 | C-1 |

| ~115 (dd) | C-3 (²JCF, ³JCF) |

| ~110 (d) | C-5 (³JCF) |

| ~25 | CH₃ |

Note: Chemical shifts (δ) are in ppm. The assignments are based on predicted values and may show splitting (d - doublet, dd - doublet of doublets) due to C-F coupling.

Fluorine (¹⁹F) NMR for Fluorine Substitution Patterns

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. It provides information about the number and electronic environment of fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-4 positions. The chemical shifts and coupling patterns of these signals provide definitive evidence for their positions on the aromatic ring. The fluorine atoms will couple to each other and to the adjacent protons, resulting in complex splitting patterns.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -115 | m | F-2 |

| ~ -125 | m | F-4 |

Note: Chemical shifts (δ) are in ppm relative to a standard reference. Multiplicity is abbreviated as m (multiplet).

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the acetyl group and the bromodifluoroaniline moiety.

Table 4: Predicted EI-MS Fragmentation Data for this compound

| m/z | Ion Structure |

| 251/249 | [M]⁺ |

| 209/207 | [M - C₂H₂O]⁺ |

| 43 | [CH₃CO]⁺ |

Note: m/z represents the mass-to-charge ratio. The presence of two peaks for bromine-containing fragments reflects the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial tool for confirming the molecular formula of a newly synthesized compound. For this compound (C₈H₆BrF₂NO), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass with the calculated theoretical mass to a high degree of accuracy.

Table 5: HRMS Data for this compound

| Molecular Formula | Calculated Mass | Measured Mass |

| C₈H₆⁷⁹BrF₂NO | 248.9597 | - |

| C₈H₆⁸¹BrF₂NO | 250.9577 | - |

Note: The calculated masses are for the molecular ions [M]⁺.

X-ray Crystallography for Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction Applications

Single-crystal X-ray diffraction is the definitive method for elucidating the molecular structure of crystalline compounds like this compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct an electron density map of the molecule.

For a compound such as this compound, this technique would be applied to:

Confirm the molecular identity and connectivity of atoms: Verifying the covalent bond structure of the molecule.

Determine the precise bond lengths and angles: Providing insight into the electronic effects of the bromine and fluorine substituents on the phenyl ring and the acetamide (B32628) group.

Elucidate the conformation of the molecule: Specifically, the dihedral angle between the plane of the phenyl ring and the plane of the acetamide group, which is influenced by steric and electronic factors.

Provide the foundational data for understanding intermolecular interactions: The determined atomic positions are crucial for analyzing the crystal packing and non-covalent interactions that stabilize the crystal structure.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., N—H⋯O Hydrogen Bonds, C—H⋯O, C—H⋯F, C—H⋯π Interactions)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a significant role in the solid-state architecture.

N—H⋯O Hydrogen Bonds: The amide group (–NH–C=O) is a classic hydrogen bond donor (N–H) and acceptor (C=O). It is highly probable that this compound molecules would form chains or networks linked by N—H⋯O hydrogen bonds. These interactions are a dominant feature in the crystal structures of many acetanilides.

C—H⋯F Interactions: The presence of fluorine atoms on the phenyl ring introduces the possibility of C–H⋯F interactions. These are a type of weak hydrogen bond where a C–H group interacts with an electronegative fluorine atom.

C—H⋯π Interactions: The electron-rich aromatic ring can act as a hydrogen bond acceptor for C–H groups, leading to C–H⋯π interactions that further stabilize the crystal packing.

The interplay of these various interactions would dictate the specific packing motif adopted by this compound. A hypothetical representation of expected hydrogen bond geometries is presented in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N—H···O | ~ 0.86 | ~ 2.0 - 2.2 | ~ 2.8 - 3.0 | ~ 150 - 170 |

| C—H···O | ~ 0.95 | ~ 2.3 - 2.6 | ~ 3.2 - 3.5 | ~ 130 - 160 |

| C—H···F | ~ 0.95 | ~ 2.4 - 2.7 | ~ 3.3 - 3.6 | ~ 120 - 150 |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would be expected to show a series of absorption bands characteristic of its constituent groups.

The predicted significant IR absorption bands for this compound are detailed in the following table:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N–H Stretch | Amide | 3300 - 3100 | Medium |

| C–H Stretch (Aromatic) | Phenyl ring | 3100 - 3000 | Medium-Weak |

| C–H Stretch (Methyl) | Acetyl group | 3000 - 2850 | Medium-Weak |

| C=O Stretch (Amide I) | Amide | 1700 - 1650 | Strong |

| N–H Bend (Amide II) | Amide | 1600 - 1500 | Medium |

| C=C Stretch | Phenyl ring | 1600 - 1450 | Medium-Weak |

| C–N Stretch | Amide | 1400 - 1200 | Medium |

| C–F Stretch | Aryl fluoride | 1300 - 1100 | Strong |

| C–Br Stretch | Aryl bromide | 700 - 500 | Medium-Strong |

The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions. For instance, the N–H and C=O stretching frequencies are sensitive to hydrogen bonding; stronger hydrogen bonding typically shifts these absorptions to lower wavenumbers.

Computational Chemistry and Quantum Mechanical Analysis of N 5 Bromo 2,4 Difluoro Phenyl Acetamide

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a powerful computational tool in quantum chemistry for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting molecular geometries and electronic properties. The application of DFT, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the accurate calculation of the molecule's ground state energy and the optimization of its geometric parameters. researchgate.netajchem-a.com

Through DFT calculations, the bond lengths, bond angles, and dihedral angles of N-(5-bromo-2,4-difluoro-phenyl)acetamide can be determined to achieve a minimum energy conformation. The optimization process reveals the most stable three-dimensional arrangement of the atoms. For analogous acetamide (B32628) derivatives, studies have shown that the amide linkage and the phenyl ring are often not coplanar. nih.gov It is anticipated that in this compound, there would be a distinct dihedral angle between the phenyl ring and the acetamide group, influenced by the electronic and steric effects of the bromine and fluorine substituents. The calculated bond lengths and angles are expected to be in good agreement with experimental data for similar structures. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Amide) | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govtaylorandfrancis.com For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to influence the energies of the frontier orbitals. Computational studies on similar halogenated phenylacetamides have shown that the HOMO is often localized on the phenyl ring, while the LUMO can be distributed across the amide group and the aromatic ring. nih.gov The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

Note: Specific energy values require dedicated DFT calculations for this compound.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net The MESP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. ajchem-a.com

For this compound, the MESP map would likely show a negative potential around the oxygen atom of the carbonyl group and the fluorine atoms due to their high electronegativity. The hydrogen atom of the amide group would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic ring would display a complex potential distribution due to the competing effects of the activating acetamide group and the deactivating halogen substituents.

Reactivity and Stability Descriptors from Quantum Chemical Calculations

Quantum chemical calculations provide a suite of global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. These parameters are derived from the energies of the frontier molecular orbitals. researchgate.net

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Energy (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released when an electron is added to the molecule.

Chemical Hardness (η): Calculated as η = (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Given by μ = -(I + A) / 2, it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), it quantifies the ability of a molecule to accept electrons. researchgate.net

These parameters provide a comprehensive understanding of the molecule's reactivity profile. researchgate.net For this compound, the presence of electronegative halogens is expected to result in a relatively high ionization energy and a significant electrophilicity index.

Table 3: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Predicted Trend |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Relatively High |

| Electron Affinity (A) | A ≈ -ELUMO | Moderate |

| Chemical Hardness (η) | η = (I - A) / 2 | Moderately Hard |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Negative |

Note: The predicted trends are based on the expected electronic effects of the substituents.

Conformational Analysis and Intramolecular Interactions

Molecular mechanics calculations are instrumental in exploring the vast conformational space of this compound to identify low-energy conformers. These methods employ classical force fields to rapidly estimate the potential energy of different molecular arrangements. For substituted acetanilides, a key dihedral angle is the one defining the twist of the phenyl ring relative to the plane of the amide group.

An illustrative potential energy scan for the rotation around the N-phenyl bond in a related substituted acetanilide (B955) might resemble the data in Table 1.

Table 1: Illustrative Relative Energies from a Molecular Mechanics Potential Energy Scan for a Substituted Acetanilide This data is representative and not specific to this compound.

| Dihedral Angle (Phenyl-N-C=O) (°) | Relative Energy (kcal/mol) | Conformer Type |

| 0 | 0.5 | Near-Planar |

| 30 | 0.2 | Twisted |

| 60 | 0.0 | Non-Planar (Minimum) |

| 90 | 1.5 | Perpendicular (Transition State) |

| 120 | 0.0 | Non-Planar (Minimum) |

| 150 | 0.2 | Twisted |

| 180 | 0.5 | Near-Planar |

Computational studies, typically employing Density Functional Theory (DFT), provide deeper insights into the subtle intramolecular interactions and the energy barriers separating different conformers. In this compound, the presence of fluorine atoms and the amide group creates the potential for intramolecular hydrogen bonding. Specifically, a weak hydrogen bond could form between the amide hydrogen (N-H) and the ortho-fluorine atom. Such an interaction would favor a more planar conformation.

The rotational barrier around the amide C-N bond is another critical parameter. Due to the partial double bond character of the C-N bond, this rotation is typically restricted, leading to distinguishable cis and trans isomers relative to the amide bond itself. The trans conformation is generally more stable in acetanilides. DFT calculations can quantify the energy difference between these isomers and the transition state connecting them. For N-phenylacetamides, these barriers are often in the range of 15-20 kcal/mol.

Similarly, the rotational barrier around the N-phenyl bond, which dictates the planarity of the molecule, can be accurately calculated. The presence of ortho-substituents can significantly influence this barrier.

Table 2: Illustrative Calculated Rotational Barriers for a Halogenated N-Phenylacetamide This data is representative and not specific to this compound.

| Rotation Axis | Computational Method | Basis Set | Calculated Barrier (kcal/mol) |

| Amide C-N | B3LYP | 6-311+G(d,p) | 18.5 |

| N-Phenyl | B3LYP | 6-311+G(d,p) | 5.2 |

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate geometry optimization of the low-energy conformers is a prerequisite for reliable predictions. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived.

For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons and carbons, the methyl group, and the amide proton. The calculated shifts for the aromatic protons would be particularly sensitive to the dihedral angle between the phenyl ring and the amide group, as this affects the electronic environment of the ring. The chemical shift of the amide proton would be influenced by the presence and strength of any intramolecular hydrogen bonding.

While specific calculations for this compound are not documented in the reviewed literature, Table 3 provides an example of how theoretical and experimental chemical shifts are typically compared for a similar molecule.

Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Substituted Acetanilide This data is representative and not specific to this compound.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p)) |

| NH | 8.10 | 8.25 |

| Aromatic H (ortho) | 7.55 | 7.62 |

| Aromatic H (meta) | 7.20 | 7.28 |

| Aromatic H (para) | 7.05 | 7.11 |

| CH₃ | 2.15 | 2.20 |

Chemical Reactivity and Mechanistic Investigations of Brominated Difluorophenyl Acetamides

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the difluorinated phenyl ring is a key site of reactivity, primarily through nucleophilic substitution. This transformation can occur via two principal mechanistic pathways: direct nucleophilic aromatic substitution (SNAr) and, more commonly, transition-metal-catalyzed processes.

The direct SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the bromide leaving group. nih.gov For this pathway to be efficient, the aromatic ring must be "activated" by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In N-(5-bromo-2,4-difluoro-phenyl)acetamide, the two fluorine atoms are strongly electron-withdrawing, which enhances the electrophilicity of the ring and can facilitate nucleophilic attack.

However, the most versatile and widely employed methods for substituting the bromine atom on such aryl bromides involve catalysis by transition metals, particularly palladium. These reactions are not classical SNAr processes but proceed through organometallic intermediates. For example, palladium catalysts facilitate the substitution of the bromine with a wide array of nucleophiles, including amines, alcohols, and thiols, through mechanisms that are closely related to cross-coupling reactions. pharm.or.jp

| Reaction Type | Typical Nucleophile | Catalyst | General Product |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd complex | N-Aryl Amine |

| Ullmann Condensation | Alcohol, Amine | Cu complex | Aryl Ether, N-Aryl Amine |

| Thiolation | Thiol | Pd or Cu complex | Aryl Thioether |

This table provides an interactive overview of common nucleophilic substitution reactions for aryl bromides.

Hydrolysis Pathways of the Amide Functionality

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 5-bromo-2,4-difluoroaniline (B1273227) and acetic acid. The reaction follows a nucleophilic acyl substitution mechanism.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the 5-bromo-2,4-difluoroanilide anion as the leaving group. Subsequent protonation of the anilide by water yields the final aniline (B41778) product. The rate of alkaline hydrolysis of amides and esters is known to follow second-order kinetics, being first-order with respect to both the substrate and the hydroxide ion. chemrxiv.orgaustinpublishinggroup.com

Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following proton transfer and elimination of the 5-bromo-2,4-difluoroaniline leaving group, the corresponding carboxylic acid is formed. The electronic properties of the substituents on the phenyl ring can influence the rate of hydrolysis by affecting the stability of the intermediates and the leaving group potential of the aniline moiety. chemrxiv.org

Oxidation and Reduction Reactions

In organic chemistry, oxidation and reduction are defined by the change in the number of bonds from carbon to hydrogen or to heteroatoms (like O, N, Br). masterorganicchemistry.comlibretexts.org An oxidation increases the number of bonds to heteroatoms or decreases bonds to hydrogen, while a reduction shows the opposite trend. masterorganicchemistry.comlibretexts.org

For this compound, the most common redox reaction involves the C-Br bond. The compound can undergo reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This process is a reduction because the oxidation state of the carbon atom attached to the bromine decreases. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or hydride reagents.

Oxidation of the molecule is less straightforward. The electron-deficient aromatic ring is resistant to oxidation. While certain powerful oxidizing agents could potentially modify the molecule, these reactions are not as common or controlled as the reduction pathways. The conversion of an alkane to an alkene, for instance, is considered an oxidation, as is the addition of Br₂ across a double bond. libretexts.org However, for an already substituted aromatic system like this, such reactions are not directly applicable.

Mechanistic Aspects of Catalytic Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides like this compound are excellent substrates. nih.govmdpi.com The general mechanism for these reactions, including the Suzuki, Stille, and Sonogashira couplings, proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species. nih.govnobelprize.orglibretexts.org

The catalytic cycle consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. nobelprize.orglibretexts.org This is often the rate-determining step in the cycle.

Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the bromide. nobelprize.orglibretexts.org This step assembles both organic partners on the same palladium atom.

Reductive Elimination : The two organic fragments on the Pd(II) complex are coupled together and eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govmdpi.com

| Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | Pd(0) inserts into the Aryl-Br bond. | 0 → +2 |

| Transmetalation | Organic group (R') from organometallic reagent replaces Br on Pd. | +2 → +2 |

| Reductive Elimination | The two organic groups (Aryl-R') couple and leave the Pd center. | +2 → 0 |

This interactive table outlines the key steps in the palladium-catalyzed cross-coupling cycle.

Copper-catalyzed reactions, particularly the Ullmann condensation and the Goldberg reaction, are classic methods for forming C-N and C-O bonds. acs.orgnih.govnih.gov These reactions are effective for the N-arylation of amides and the arylation of amines and alcohols. Mechanistic studies suggest that these reactions proceed through a Cu(I)-mediated process. acs.orgnih.gov

The catalytic cycle is generally understood to involve the following stages:

Formation of a Copper(I) Amide/Alkoxide : The Cu(I) catalyst reacts with the nucleophile (e.g., an amine or amide) in the presence of a base to form a copper(I) amidate or alkoxide complex. acs.orgacs.org

Aryl Halide Activation : The aryl bromide, this compound, coordinates to the copper center. The subsequent step is believed to be an oxidative addition of the aryl halide to the Cu(I) center, forming a transient Cu(III) intermediate. acs.org

Reductive Elimination : The aryl group and the nucleophile couple and are eliminated from the copper center, forming the C-N or C-O bond and regenerating the active Cu(I) catalyst.

Kinetic studies on the copper-catalyzed N-arylation of amides have indicated that the activation of the aryl halide is often the rate-determining step in the catalytic cycle. acs.orgnih.gov The presence of chelating ligands, such as diamines, can significantly influence the concentration and reactivity of the active copper species. acs.org

In addition to ionic and organometallic pathways, the C-Br bond of this compound can be functionalized through radical mechanisms. These reactions typically involve the homolytic cleavage of the C-Br bond to generate an aryl radical. This can be initiated photochemically, often with a photoredox catalyst, or by using a chemical radical initiator.

Once formed, the 5-acetamido-2,4-difluorophenyl radical is a highly reactive intermediate that can participate in various transformations:

Hydrogen Atom Abstraction : The radical can abstract a hydrogen atom from a solvent or another reagent, leading to the hydrodebrominated product, N-(2,4-difluorophenyl)acetamide.

Radical Coupling/Addition : The aryl radical can add to π-systems like alkenes or alkynes, or couple with another radical species.

Single Electron Transfer (SET) : The radical can be further reduced to an anion or oxidized to a cation, opening up additional reaction pathways.

Recent advancements in radical chemistry have demonstrated that these processes can be highly selective. For instance, radical nitration-debromination has been shown to be a viable route for functionalizing similar bromo-fluoroalkenes. researchgate.net The stability of fluoroalkylated radicals varies, with the geometry becoming more tetrahedral as fluorine substitution increases, which can influence reactivity. rsc.org

Structure Activity Relationship Sar Methodologies for Brominated Difluorophenyl Acetamides

Design Principles for Modulating Molecular Properties through Substituent Variation

The core of SAR lies in modifying a lead compound, such as N-(5-bromo-2,4-difluoro-phenyl)acetamide, through targeted substituent variations to enhance desired properties. This involves a systematic approach to altering the electronic, steric, and hydrophobic character of the molecule.

The identity of the halogen atom (fluorine, chlorine, bromine, iodine) and its position on the phenyl ring significantly impacts the molecule's physicochemical properties and its interaction with biological targets. Halogens differ in size, electronegativity, and their ability to form halogen bonds, providing a versatile tool for molecular modulation. nih.govnih.gov

For instance, in some protein complexes, a para-fluoro derivative has been shown to be a significantly better inhibitor than its para-chloro or para-bromo counterparts, highlighting the profound effect of halogen choice. nih.gov The exploration involves synthesizing analogs where the bromine at the C5 position is replaced with other halogens or where the fluorine atoms at C2 and C4 are repositioned. This allows researchers to map out "hot spots" on the phenyl ring where specific halogen interactions are most favorable.

Table 1: Impact of Halogen Substitution on Molecular Properties

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical Interaction |

|---|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | 0.56 | Primarily electrostatic/dipolar interactions; weak hydrogen bond acceptor. nih.gov |

| Chlorine (Cl) | 1.75 | 3.16 | 2.18 | Moderate halogen bond donor. |

| Bromine (Br) | 1.85 | 2.96 | 3.05 | Good halogen bond donor. |

| Iodine (I) | 1.98 | 2.66 | 4.7 | Strong halogen bond donor. |

The electronic nature of the phenyl ring in this compound is heavily influenced by its substituents. Both bromine and fluorine are electron-withdrawing groups (EWGs) due to their high electronegativity. studypug.com SAR studies often involve replacing or adding substituents to modulate the electron density of the aromatic ring.

An electron-withdrawing group reduces electron density in the molecule, which can make adjacent electrophilic centers stronger. studypug.com Conversely, an electron-donating group (EDG) increases electron density. studypug.com Studies on related aryl acetamide (B32628) series have confirmed that electron-withdrawing groups are often preferred over electron-donating groups for certain biological activities. nih.gov The introduction of additional EWGs (like -NO₂, -CN, -CF₃) or EDGs (like -OH, -OCH₃, -CH₃) at available positions on the phenyl ring can systematically tune the molecule's electronic properties and its binding affinity. nih.govnih.gov

Table 2: Effect of Substituent Type on Phenyl Ring Electronics

| Group Type | Examples | Effect on Phenyl Ring | Predicted Impact on Interaction |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃, -Cl, -Br, -F | Decreases electron density (makes ring π-poor). | May enhance interactions with electron-rich binding sites. studypug.comnih.gov |

| Electron-Donating (EDG) | -OH, -OCH₃, -NH₂, -CH₃ | Increases electron density (makes ring π-rich). | May enhance interactions with electron-deficient binding sites. studypug.comresearchgate.net |

Role of Halogen Interactions in Molecular Recognition

Halogens are not mere hydrophobic space-fillers; they actively participate in specific, directed interactions that are crucial for molecular recognition. nih.gov The bromine and fluorine atoms of this compound play distinct and important roles in these interactions.

A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom. nih.govtuni.fi The bromine atom in this compound is a potential halogen bond donor. The strength of this interaction generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. nih.gov

These bonds are highly directional, with the C-X···N (or C-X···O) angle approaching linearity (180°), making them a valuable tool for designing inhibitors with high specificity. nih.gov The contribution of halogen bonds to binding affinity can be significant, providing stability comparable to that of a classical hydrogen bond. nih.gov

Table 3: Characteristics of Halogen Bonds

| Feature | Description |

|---|---|

| Donor | A halogen atom (X) covalently bound to another atom (e.g., Carbon). |

| Acceptor | A Lewis base (e.g., N, O, S atom in a protein). |

| Geometry | Highly directional, with the R-X···Acceptor angle typically between 160-180°. nih.gov |

| Strength | Varies with halogen type (I > Br > Cl). Can contribute 1-5 kcal/mol to binding energy. |

Fluorine possesses the highest electronegativity of any element, which gives the C-F bond a highly polarized character. nih.gov However, this extreme electronegativity also makes covalently bound fluorine a poor hydrogen bond acceptor. nih.gov Instead of forming traditional hydrogen bonds, the fluorine atoms in this compound are more likely to participate in orthogonal multipolar interactions, such as C–F···C=O contacts. nih.gov

The two fluorine atoms strongly withdraw electron density from the phenyl ring, influencing the electrostatic potential of the entire molecule. This modification of the local electronic environment affects how the molecule interacts with its binding partners. nih.gov The presence of fluorine can also enhance binding affinity by increasing the hydrophobic character of the protein-ligand interface. nih.gov

Conformational Effects on Molecular Interactions

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a specific target. For this compound, the key conformational feature is the torsion angle between the plane of the phenyl ring and the plane of the acetamide group.

Substituents on the phenyl ring can influence this conformation. For example, bulky groups at the ortho positions (like the fluorine at C2) can create steric hindrance that forces the acetamide group to twist out of the plane of the phenyl ring. mdpi.com This twisting can be crucial for achieving the optimal geometry for binding. In some related structures, intramolecular hydrogen bonds, such as an N-H···F interaction, can further restrict conformational flexibility, locking the molecule into a specific, bioactive shape. nih.gov The planarity or non-planarity of the molecule directly impacts its ability to engage in stacking interactions (e.g., π-π stacking) and fit within a constrained binding pocket. mdpi.com

Planarity and Intramolecular Hydrogen Bonding in SAR Studies

In this compound, the ortho-fluorine atom to the acetamide group can play a crucial role in determining the molecule's conformation through the formation of an intramolecular hydrogen bond with the amide proton (N-H···F). Such hydrogen bonds can contribute to the planarization of the molecule by locking the orientation of the phenyl ring relative to the amide group. nih.gov The formation of intramolecular hydrogen bonds can have a profound effect on a molecule's properties, including its membrane permeability and binding affinity. nih.gov

The strength of this potential intramolecular hydrogen bond would be influenced by the electronic environment of the phenyl ring. The presence of two electron-withdrawing fluorine atoms and a bromine atom would affect the acidity of the amide proton and the hydrogen bond accepting capacity of the ortho-fluorine. Computational studies and experimental data from related structures indicate that such intramolecular interactions are energetically favorable and can significantly stabilize a planar conformation. mdpi.comosti.gov

The planarity or non-planarity of the molecule can be a critical factor for its interaction with a biological target. A more rigid, planar conformation can lead to a higher binding affinity if it fits well into a specific binding pocket. Conversely, some degree of conformational flexibility might be required for the molecule to adopt the optimal geometry for binding.

The following table outlines the key interactions and their potential impact on the SAR of brominated difluorophenyl acetamides.

| Structural Feature | Potential Impact on SAR |

| Planar Amide Bond | Provides a rigid scaffold for the molecule. |

| Ortho-Fluorine Substitution | Potential for intramolecular N-H···F hydrogen bonding, leading to a more planar and rigid conformation. This can enhance binding to specific targets. |

| Substituent Effects on Phenyl Ring | The electronic nature of the bromo and fluoro substituents influences the strength of any intramolecular hydrogen bonds and the overall electronic distribution of the molecule, which can affect target interactions. |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Organic Synthesis

N-(5-bromo-2,4-difluoro-phenyl)acetamide serves as a highly versatile intermediate in organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The acetamide (B32628) group can be hydrolyzed to reveal a primary amine, providing another point for chemical modification. Furthermore, the two fluorine atoms significantly influence the electronic nature of the aromatic ring, affecting its reactivity and the properties of any subsequent derivatives. This multi-functional nature allows chemists to use the molecule as a platform to introduce diverse structural motifs, as seen in the broader synthesis of various N-phenylacetamide derivatives for pharmacological studies. nih.govnih.gov

Building Blocks for Complex Molecular Architectures

As a progression from its role as an intermediate, this compound is an important building block for constructing larger, more complex molecular architectures. The ability to selectively react at the bromine or amine (after deprotection) positions enables the sequential and controlled addition of other molecular fragments. This step-wise approach is crucial in multi-step syntheses of targeted compounds. For instance, similar bromo-difluoro-phenyl compounds have been utilized to create bifunctional molecules by leveraging the orthogonal reactivity of the different halogen atoms. nih.gov This highlights the potential of this compound in constructing elaborate structures for applications in medicinal chemistry and materials science.

Potential in Non-Linear Optical (NLO) Material Development

There is growing interest in organic molecules for non-linear optical (NLO) applications, which are critical for technologies like optical communications and data processing. jhuapl.edu NLO properties in organic materials often arise from intramolecular charge transfer between an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the acetamide group can act as a donor and the halogen-substituted phenyl ring as an acceptor. The strong electron-withdrawing nature of the two fluorine atoms, combined with the bromine atom, can enhance this charge-transfer character, making it a promising candidate for NLO materials.

Utilization in Liquid Crystal Research as Chiral Dopants

In the field of liquid crystal (LC) technology, fluorinated compounds are of significant interest. beilstein-journals.orgnih.gov While this compound is not itself chiral, it serves as a critical building block for the synthesis of chiral molecules that can be used as dopants. nih.gov Chiral dopants are added to nematic liquid crystals to induce a helical twist, leading to the formation of cholesteric phases, which are essential for various display modes. beilstein-journals.org The synthesis of novel chiral dopants often involves incorporating rigid, fluorinated phenyl groups to optimize properties like helical twisting power (HTP), solubility, and stability. researchgate.net Therefore, this compound represents a valuable starting material for creating new, high-performance chiral dopants for advanced liquid crystal displays. beilstein-journals.org

The table below summarizes the role of each key structural feature of the molecule in its various applications.

| Structural Feature | Application | Role |

| Bromine Atom | Organic Synthesis | Enables cross-coupling reactions for building complex molecules. nih.gov |

| Fluorine Atoms | Specialty Chemicals, LCs, NLO | Modulates electronic properties, enhances stability, and improves performance in materials. jhuapl.edubeilstein-journals.org |

| Acetamide Group | Organic Synthesis, NLO | Can be converted to an amine for further reactions or act as an electron donor for NLO properties. nih.gov |

| Phenyl Ring | All Applications | Provides a rigid scaffold for attaching functional groups and facilitates electronic communication between them. |

Emerging Research Directions in Brominated Difluorophenyl Acetamide Chemistry

Green Chemistry Approaches for Synthesis

Traditional amide synthesis often involves the use of hazardous reagents, harsh reaction conditions, and significant solvent waste, prompting a shift towards more sustainable alternatives. researchgate.netresearchgate.net The principles of green chemistry are being increasingly applied to the synthesis of N-arylacetamides, offering pathways that are not only more environmentally benign but also often more efficient.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly reduce reaction times and improve yields compared to conventional methods. nih.govnih.gov For the synthesis of N-arylacetamides, microwave-assisted methods can facilitate reactions under solvent-free conditions, a key tenet of green chemistry. nih.gov This technique's ability to achieve high yields in minutes, as opposed to hours, makes it an attractive option for the synthesis of compounds like N-(5-bromo-2,4-difluoro-phenyl)acetamide. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of an Acetanilide (B955) Derivative

| Method | Reaction Time | Yield (%) | Solvent | Reference |

|---|---|---|---|---|

| Conventional Heating | 2-3 hours | ~70 | Acetic Acid | ijtsrd.com |

| Microwave Irradiation | 5-10 minutes | >85 | Solvent-free | nih.govnih.gov |

Solvent-Free Synthesis:

The elimination of volatile organic solvents is a cornerstone of green synthesis. Solvent-free, or solid-state, reactions for the formation of acetanilides have been shown to be highly effective, often proceeding rapidly and with high yields. researchgate.net These reactions can be initiated by simple mixing or grinding of the reactants, sometimes with the aid of a catalyst, and can proceed at room temperature or with minimal heating. researchgate.net This approach drastically reduces waste and simplifies product purification.

Table 2: Yields of Substituted Acetanilides via a Solvent-Free Reaction

| Substituent on Aniline (B41778) | Yield (%) |

|---|---|

| 4-Methoxy | 98 |

| 4-Methyl | 95 |

| 4-Chloro | 96 |

| 4-Bromo | 94 |

Data adapted from a study on the solvent-free synthesis of various acetanilides. researchgate.net

Catalytic Approaches:

The use of catalysts, particularly those that are efficient, selective, and recyclable, is central to green chemistry. In amide synthesis, both metal-based and biocatalytic systems are gaining prominence. researchgate.netmdpi.com Lewis acid catalysts, for instance, can be employed in small quantities to promote the acetylation of anilines under mild conditions. ijtsrd.com Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally friendly route to amide bond formation, often proceeding under mild, aqueous conditions. mdpi.com Furthermore, recent advancements have explored photocatalysis for amide synthesis, utilizing light energy to drive the reaction. researchgate.net

Flow Chemistry:

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. sci-hub.seacs.org In the context of amide synthesis, flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. sci-hub.se This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, making it a promising green approach for the synthesis of complex molecules like this compound. acs.org

Integration with Advanced Analytical Techniques

The rigorous characterization of chemical compounds is paramount for ensuring their purity, identity, and structural integrity. For this compound, a suite of advanced analytical techniques is essential for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. lew.ro For halogenated aromatic compounds, reversed-phase HPLC is commonly employed, allowing for the separation of closely related structures based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. lew.ro The retention time in HPLC is a key parameter for compound identification.

Table 3: Illustrative HPLC Retention Times for Related Aromatic Compounds

| Compound | Retention Time (min) |

|---|---|

| Benzene | 3.8 |

| Toluene | 4.5 |

| Ethylbenzene | 5.2 |

| Bromoform | 3.52 |

Data is illustrative and sourced from analyses of similar compound classes. lew.rosielc.com

Mass Spectrometry (MS):

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. libretexts.org For a compound like this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate a molecular ion and characteristic fragment ions. The fragmentation pattern provides a molecular fingerprint that aids in structural confirmation. libretexts.org The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Table 4: Predicted Key Mass-to-Charge (m/z) Ratios for this compound and its Fragments

| Ion | Predicted m/z |

|---|---|

| [M]+ (Molecular Ion with 79Br) | 250 |

| [M]+ (Molecular Ion with 81Br) | 252 |

| [M - COCH3]+ | 207/209 |

| [C6H2BrF2]+ | 191/193 |

These are predicted values based on the structure and general fragmentation patterns of aromatic amides. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, ¹H NMR would show distinct signals for the aromatic protons and the methyl protons of the acetamide (B32628) group, with chemical shifts and coupling patterns providing crucial structural information. chemicalbook.com The chemical shifts of aromatic protons are influenced by the positions of the fluorine and bromine substituents.

Table 5: Estimated ¹H NMR Chemical Shifts (ppm) for Protons in a 2,4-Difluoroaniline (B146603) Moiety

| Proton | Estimated Chemical Shift (ppm) |

|---|---|

| H-3 | ~6.7-6.8 |

| H-5 | ~6.9-7.0 |

| H-6 | ~6.6-6.7 |

Values are estimated based on data for 2,4-difluoroaniline and are relative to a standard reference. chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be observed for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and C-H and C-C stretching vibrations within the aromatic ring. instanano.com

Table 6: Characteristic FTIR Absorption Frequencies for N-Phenylacetamide Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3400–3250 | Medium |

| C-H Stretch (Aromatic) | 3100–3000 | Strong |

| C=O Stretch (Amide I) | 1680–1640 | Strong |

| N-H Bend (Amide II) | 1650–1580 | Medium |

| C-C Stretch (Aromatic) | 1600–1400 | Medium |

Data represents typical ranges for this class of compounds. ukim.edu.mk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-bromo-2,4-difluoro-phenyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via acetylation of 5-bromo-2,4-difluoroaniline using acetic anhydride or acetyl chloride under reflux conditions. Optimize yield by controlling stoichiometry (1.2:1 molar ratio of acetylating agent to aniline) and reaction temperature (80–100°C in anhydrous dichloromethane). Purify via recrystallization in ethanol/water (70:30 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor intermediates using TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution pattern via aromatic proton signals (δ 7.2–7.8 ppm for bromo/fluoro-substituted phenyl) and acetamide methyl group (δ 2.1–2.3 ppm).

- HPLC : Use C18 column (ACN/water 60:40, 1 mL/min) to assess purity (>95% by area normalization).

- Mass Spectrometry : ESI-MS (m/z calc. for C8H5BrF2NO: 264.94; observed [M+H]+ 265.95) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hood to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention. Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol at 4°C. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structure using SHELX-97. Analyze hydrogen bonding (e.g., N–H···O interactions between acetamide groups) and halogen packing (Br···F contacts). Compare with analogs like N-(4-chlorophenyl)acetamide (similar space group P21/c) .

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted aniline or diacetylated byproducts).

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times (24–48 hr).

- Structural Confirmation : Compare IC50 values with analogs (e.g., 5-chloro-2,4-difluoro derivatives) to isolate substituent effects .

Q. What strategies mitigate solubility challenges in in vitro studies?

- Methodological Answer :

- Solvent Screening : Test DMSO (≤1% v/v in media), ethanol, or PEG-400. For low solubility (<1 mg/mL), use sonication (30 min, 40 kHz) or co-solvents (e.g., 10% β-cyclodextrin).

- Stability : Monitor degradation via UV-Vis (λmax ~270 nm) under physiological conditions (pH 7.4, 37°C) .

Q. How to design structure-activity relationship (SAR) studies focusing on bromo and difluoro substituents?

- Methodological Answer :

- Analog Synthesis : Replace Br with Cl or I; vary fluorine positions (e.g., 2,5-difluoro vs. 3,4-difluoro).

- Biological Testing : Assess cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase panels), and logP (HPLC-derived hydrophobicity). Correlate substituent electronegativity (Hammett σ values) with activity .

Q. What methods detect degradation products under accelerated stability conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.